5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde
Description
5-Nitro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a benzaldehyde derivative featuring a nitro group (-NO₂) at the 5-position and a 1,2,4-triazole heterocycle at the 2-position.
Properties
Molecular Formula |
C9H6N4O3 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
5-nitro-2-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6N4O3/c14-4-7-3-8(13(15)16)1-2-9(7)12-6-10-5-11-12/h1-6H |
InChI Key |
CIVFCHIVTWYQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde typically involves the nitration of 2-(1h-1,2,4-triazol-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Additionally, industrial production would require stringent safety measures due to the use of strong acids and the potential hazards associated with nitration reactions .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as oximes or hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Amino-2-(1h-1,2,4-triazol-1-yl)benzaldehyde.
Substitution: Oximes and hydrazones of this compound.
Oxidation: 5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzoic acid.
Scientific Research Applications
5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Materials Science: Its unique chemical properties can be exploited in the design of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: It may serve as a precursor for the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(1h-1,2,4-triazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Triazolyl-Benzaldehyde Derivatives
Substituent position significantly impacts physicochemical properties:
- 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde : Melts at 115°C, with a molecular weight of 173.17 g/mol.
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde : Higher melting point (148.5–149.5°C), same molecular weight .
- 5-Nitro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde: The nitro group at the 5-position likely reduces solubility in polar solvents compared to non-nitro analogs. Steric hindrance from the 2-triazole group may also slow aldehyde reactivity .
Table 1: Physicochemical Properties of Triazolyl-Benzaldehydes
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Substituent Positions |
|---|---|---|---|
| 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 173.17 | 115 | 3-triazole |
| 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde | 173.17 | 148.5–149.5 | 4-triazole |
| This compound | 217.18 (calculated) | Not reported | 2-triazole, 5-nitro |
Heterocyclic Analogs: Pyridine and Imidazole Derivatives
- 5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine: A pyridine analog (CAS 14213-10-6) with molecular formula C₇H₅N₅O₂.
- 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde : Replacing triazole with imidazole alters hydrogen-bonding capacity. Imidazole’s two nitrogen atoms (vs. triazole’s three) may reduce metal-coordination efficiency but improve solubility in aqueous media .
Key Research Findings and Implications
Electronic Effects: The nitro group increases electrophilicity at the aldehyde, making it more reactive toward nucleophiles (e.g., amines, hydrazines) compared to non-nitro triazolyl-benzaldehydes .
Material Science : The imidazole analog’s use in advanced materials implies that the target compound’s triazole group could serve as a ligand in metal-organic frameworks (MOFs) or catalysts .
Q & A
Q. What are the recommended synthetic routes for 5-Nitro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde, and how can purity be optimized?
The synthesis of triazole-containing benzaldehyde derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. For example, analogous compounds like 4-(1,2,4-triazol-1-yl)benzaldehyde are synthesized via reactions between azide precursors (e.g., 3-azidobenzonitrile) and triazole derivatives under Cu(I) catalysis . To optimize purity:
- Use thin-layer chromatography (TLC) and HPLC for intermediate monitoring .
- Purify via column chromatography (e.g., EtOAc/MeOH gradients with 0.25% Et3N to suppress tailing) .
- Confirm purity with <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry to detect nitro group stability and triazole regiochemistry .
Q. How does the nitro group influence the compound’s stability under varying experimental conditions?
The nitro group introduces electron-withdrawing effects , potentially destabilizing the aldehyde moiety. Key considerations:
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., analogs with nitro groups show decomposition >150°C) .
- Photostability : Store in amber vials under inert gas (N2 or Ar) to prevent aldehyde oxidation .
- Hydrolytic stability : Monitor pH-dependent degradation via <sup>1</sup>H NMR in D2O/DMSO-d6 mixtures .
Advanced Research Questions
Q. How can regioselectivity in triazole ring formation be controlled during synthesis?
Regioselectivity (1,4- vs. 1,5-triazole) is critical for bioactivity. Strategies include:
- Catalyst tuning : Cu(I) favors 1,4-triazoles, while Ru catalysts shift selectivity toward 1,5-isomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance CuAAC efficiency and regiocontrol .
- Computational modeling : Use DFT calculations to predict transition-state energies for azide-alkyne cyclization .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?
Discrepancies in NMR signals (e.g., unexpected splitting) may arise from:
- Dynamic effects : Rotameric interconversion of the triazole moiety. Use variable-temperature NMR to identify slow exchange regimes .
- Impurity interference : Cross-validate with HPLC-MS to detect trace byproducts .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure (e.g., as done for 4-(1,2,4-triazol-1-yl)benzaldehyde derivatives) .
Q. What are the potential applications of this compound in medicinal chemistry?
The triazole-nitrobenzaldehyde scaffold shows promise for:
- Antifungal agents : Triazole derivatives (e.g., fluquinconazole) target lanosterol demethylase .
- Anticancer probes : Nitro groups enhance redox activity, enabling selective cytotoxicity in hypoxic tumor environments .
- Enzyme inhibitors : The aldehyde group can form Schiff bases with lysine residues in target proteins .
Q. How can synthetic routes be optimized for scalability and green chemistry principles?
- Flow chemistry : Use continuous-flow reactors to improve reaction control and reduce waste (e.g., tert-butyl piperazine derivatives synthesized with 58% yield in flow) .
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst recycling : Immobilize Cu catalysts on silica or magnetic nanoparticles to minimize metal leaching .
Q. What mechanistic insights exist for reactions involving the aldehyde and triazole moieties?
- Aldehyde reactivity : The nitro group deactivates the benzaldehyde ring, slowing nucleophilic attacks. Kinetic studies using <sup>18</sup>O-labeled H2O reveal hydrolysis rates .
- Triazole coordination : The triazole nitrogen can act as a ligand for transition metals (e.g., Cu, Ru), influencing catalytic cycles in subsequent reactions .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Synthesize analogs with halogens (F, Cl) or methyl groups at the 5-position to modulate electronic and steric effects .
- Bioisosteric replacement : Replace the nitro group with a cyano or trifluoromethyl group to compare bioactivity .
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
